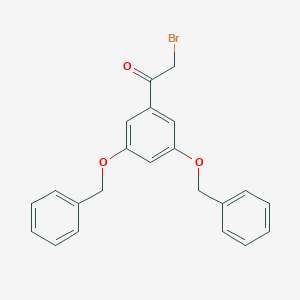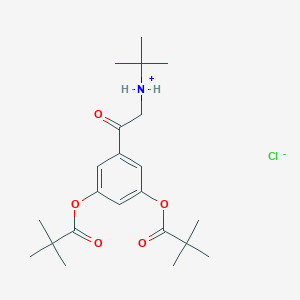
4-(2,3-Dihydroxypropoxy)phenylbiguanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dihydroxypropoxy)phenylbiguanide, also known as PHMB, is a biguanide compound that has been used in various scientific research applications. It is a broad-spectrum antimicrobial agent that has been widely studied for its potential use in medical, industrial, and environmental applications.
Mecanismo De Acción
The mechanism of action of 4-(2,3-Dihydroxypropoxy)phenylbiguanide involves the disruption of the cell membrane of microorganisms, leading to cell death. 4-(2,3-Dihydroxypropoxy)phenylbiguanide can interact with the negatively charged components of the cell membrane, such as phospholipids and lipopolysaccharides, and disrupt the membrane integrity. This can cause leakage of intracellular components, such as proteins and nucleic acids, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
4-(2,3-Dihydroxypropoxy)phenylbiguanide can have biochemical and physiological effects on different organisms, depending on the concentration and exposure time. In humans, 4-(2,3-Dihydroxypropoxy)phenylbiguanide has been shown to have low toxicity and is generally safe for topical use. However, prolonged exposure to high concentrations of 4-(2,3-Dihydroxypropoxy)phenylbiguanide can cause skin irritation and sensitization. In aquatic organisms, 4-(2,3-Dihydroxypropoxy)phenylbiguanide can have acute and chronic toxicity, which can affect their growth, reproduction, and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,3-Dihydroxypropoxy)phenylbiguanide has several advantages and limitations for lab experiments. One advantage is its broad-spectrum antimicrobial activity, which can be useful for studying the effects of microorganisms on different systems. Another advantage is its stability and solubility, which can make it easier to handle and use in lab experiments. However, one limitation is the potential for 4-(2,3-Dihydroxypropoxy)phenylbiguanide to interfere with other compounds or assays, which can affect the accuracy and reproducibility of the results.
Direcciones Futuras
There are several future directions for 4-(2,3-Dihydroxypropoxy)phenylbiguanide research, including the development of new synthesis methods to improve its purity and yield, the investigation of its potential use in different medical and environmental applications, and the study of its mechanisms of action and toxicity in different organisms. Additionally, the combination of 4-(2,3-Dihydroxypropoxy)phenylbiguanide with other compounds or technologies may enhance its efficacy and reduce its limitations in various applications.
Métodos De Síntesis
4-(2,3-Dihydroxypropoxy)phenylbiguanide can be synthesized using different methods, including the reaction of 2,3-dihydroxypropylamine with 4-chlorophenylbiguanide, or the reaction of 4-chlorophenylbiguanide with 2,3-dihydroxypropyl chloride. The synthesis method can affect the purity and yield of 4-(2,3-Dihydroxypropoxy)phenylbiguanide, which can impact its efficacy and safety in various applications.
Aplicaciones Científicas De Investigación
4-(2,3-Dihydroxypropoxy)phenylbiguanide has been used in different scientific research applications, such as wound healing, water treatment, and food preservation. In wound healing, 4-(2,3-Dihydroxypropoxy)phenylbiguanide has been shown to have antimicrobial and anti-inflammatory effects, which can promote wound healing and prevent infections. In water treatment, 4-(2,3-Dihydroxypropoxy)phenylbiguanide has been used as a disinfectant to control the growth of microorganisms, such as bacteria and algae. In food preservation, 4-(2,3-Dihydroxypropoxy)phenylbiguanide has been used as a preservative to prevent the growth of spoilage and pathogenic microorganisms.
Propiedades
Número CAS |
109351-12-4 |
|---|---|
Nombre del producto |
4-(2,3-Dihydroxypropoxy)phenylbiguanide |
Fórmula molecular |
C11H17N5O3 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
1-carbamimidoyl-1-[4-(2,3-dihydroxypropoxy)phenyl]guanidine |
InChI |
InChI=1S/C11H17N5O3/c12-10(13)16(11(14)15)7-1-3-9(4-2-7)19-6-8(18)5-17/h1-4,8,17-18H,5-6H2,(H3,12,13)(H3,14,15) |
Clave InChI |
ZJLAFPISHSXOSE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(C(=N)N)C(=N)N)OCC(CO)O |
SMILES canónico |
C1=CC(=CC=C1N(C(=N)N)C(=N)N)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



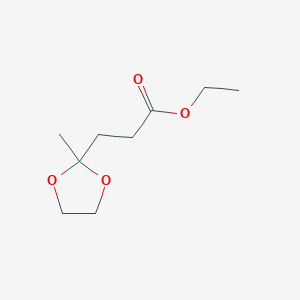

![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate](/img/structure/B17086.png)
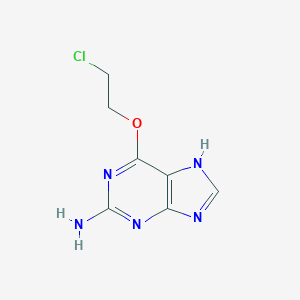
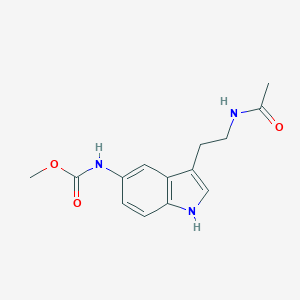
![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)
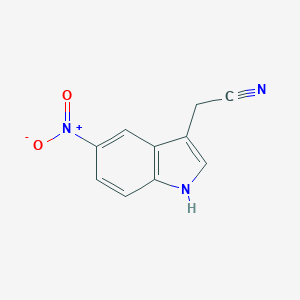
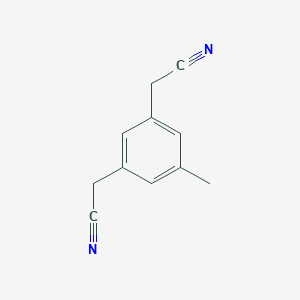
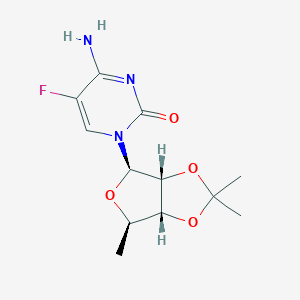
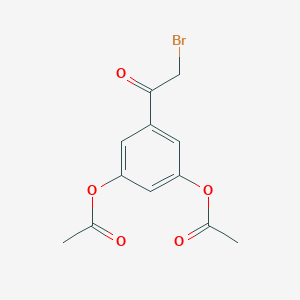
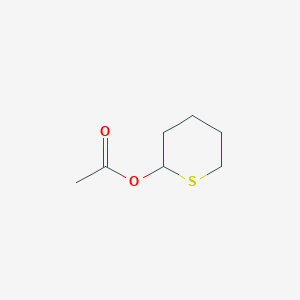
![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)
